3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is an organic compound with the molecular formula C19H15BrN2O. It is a derivative of benzohydrazide, featuring a bromine atom at the third position and a naphthyl group attached to the hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation of 3-bromobenzohydrazide with 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .
Scientific Research Applications
3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing its biological activity. The bromine atom and naphthyl group can also contribute to its overall pharmacophore, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(1E)-1-(phenyl)ethylidene]benzohydrazide
- 3-bromo-N’-[(1E)-1-(2-thienyl)ethylidene]benzohydrazide
- 3-bromo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is unique due to the presence of the naphthyl group, which can enhance its aromaticity and potential interactions with biological targets. The bromine atom also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C19H15BrN2O |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
3-bromo-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C19H15BrN2O/c1-13(15-10-9-14-5-2-3-6-16(14)11-15)21-22-19(23)17-7-4-8-18(20)12-17/h2-12H,1H3,(H,22,23)/b21-13+ |
InChI Key |
NVTRSPWSWINECV-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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